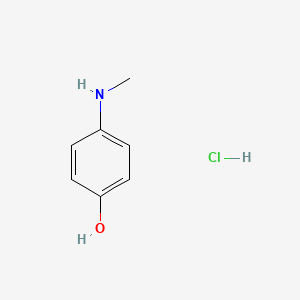
4-(Methylamino)phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylamino)phenol hydrochloride is an organic compound with the chemical formula C9H13NO.ClH. It is a white crystalline solid that is slightly soluble in water, methanol, and DMSO. This compound is commonly used in various fields, including pharmaceuticals, cosmetics, and industrial applications, due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 4-(Methylamino)phenol hydrochloride typically involves the reaction of N-methyl tyramine with hydrochloric acid. The reaction proceeds as follows:
- N-methyl tyramine is reacted with hydrochloric acid.
- The reaction mixture is filtered to obtain pure this compound as a solid .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reaction of N-methyl tyramine with hydrochloric acid.
- Filtration and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Methylamino)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
4-(Methylamino)phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in biochemical assays and as a reagent in molecular biology.
Medicine: Utilized in the synthesis of pharmaceuticals, including antidepressants and anti-seismic drugs.
Industry: Applied in the production of dyes, pigments, and as a stabilizer in cosmetic formulations
Mécanisme D'action
The mechanism of action of 4-(Methylamino)phenol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets enzymes and receptors involved in metabolic pathways.
Pathways Involved: The compound influences pathways related to neurotransmitter synthesis and degradation, leading to its effects on mood and neurological functions
Comparaison Avec Des Composés Similaires
- N-Methyltyramine hydrochloride
- N-Methyl-p-tyramine Hydrochloride
- 4-Hydroxy-N-Methylphenethylamine Hydrochloride
Comparison: 4-(Methylamino)phenol hydrochloride is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and application profiles, making it valuable in specialized industrial and pharmaceutical applications .
Propriétés
Formule moléculaire |
C7H10ClNO |
|---|---|
Poids moléculaire |
159.61 g/mol |
Nom IUPAC |
4-(methylamino)phenol;hydrochloride |
InChI |
InChI=1S/C7H9NO.ClH/c1-8-6-2-4-7(9)5-3-6;/h2-5,8-9H,1H3;1H |
Clé InChI |
RYICQDJQKKZIMK-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=C(C=C1)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


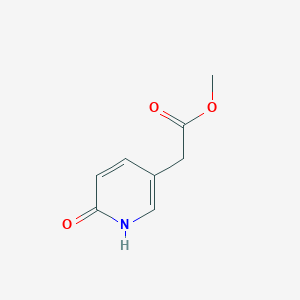
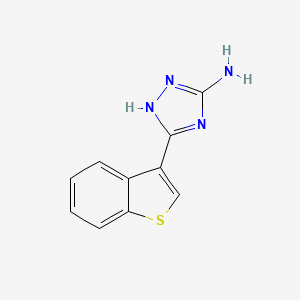
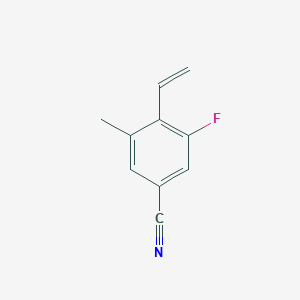
![7-Iodothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13665191.png)
![Furo[2,3-b]pyridine-4-carbonitrile](/img/structure/B13665192.png)
![(R)-N2-[1-(3-Pyridazinyl)-3-pyrrolidinyl]-1,3,4-thiadiazole-2,5-diamine](/img/structure/B13665200.png)
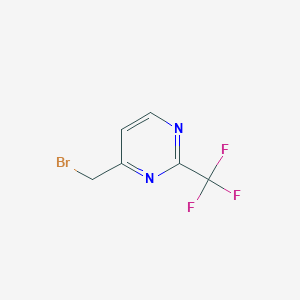
![tert-Butyl 7-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13665209.png)
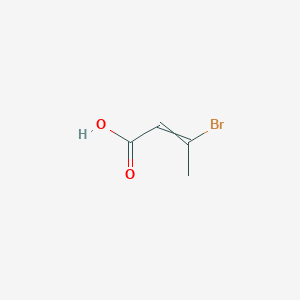
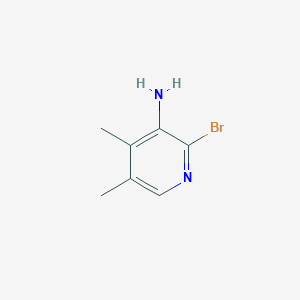
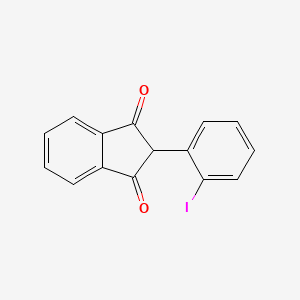
![9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline](/img/structure/B13665253.png)


